Cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride
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Overview
Description
Cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C7H12F3NO·HCl It is a piperidine derivative, characterized by the presence of a trifluoromethyl group and a hydroxyl group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cis-4-methylpiperidin-3-ol hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-(trifluoromethyl)piperidin-3-ol hydrochloride: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness
Cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride is unique due to the presence of both the trifluoromethyl and hydroxyl groups on the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H13ClF3NO |
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Molecular Weight |
219.63 g/mol |
IUPAC Name |
(3R,4S)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-5-2-3-11-4-6(5,12)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
ZBBAHTMOCURVRQ-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1CCNC[C@]1(C(F)(F)F)O.Cl |
Canonical SMILES |
CC1CCNCC1(C(F)(F)F)O.Cl |
Origin of Product |
United States |
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